5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine
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Overview
Description
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine is a chemical compound with the molecular formula C12H14FIN2O5 and a molecular weight of 412.15 g/mol . This compound is known for its white solid form and its solubility in organic solvents such as chloroform, dichloromethane, and methanol . It is primarily used as an intermediate in the preparation of 5’-deoxy-5-fluorouridine .
Preparation Methods
The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves several steps. One common method includes the protection of the hydroxyl groups of uridine, followed by iodination and fluorination reactions . The reaction conditions typically involve the use of reagents such as iodine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include nucleophiles like thiols, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can interfere with nucleoside metabolism and DNA synthesis . The molecular targets include enzymes involved in nucleoside phosphorylation and incorporation into DNA . This interference can lead to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine can be compared to other nucleoside analogs such as:
5’-Deoxy-5-fluorouridine: A closely related compound used in cancer treatment.
2’,3’-Dideoxy-5-iodouridine: Another nucleoside analog with antiviral properties.
5-Iodo-2’,3’-dideoxyuridine: Used in the preparation of fluorescence-tagged chain-terminating reagents for DNA sequencing.
The uniqueness of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14FIN2O5 |
---|---|
Molecular Weight |
412.15 g/mol |
IUPAC Name |
1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
YLUWLJRPWHGNDK-FDDDBJFASA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Origin of Product |
United States |
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